Stereoselective tandem synthesis of thiazolo fused naphthyridines and thienopyridines from o-alkynylaldehydes via Au(iii)-catalyzed regioselective 6-endo-dig ring closure†
Organic & Biomolecular Chemistry Pub Date: 2013-11-08 DOI: 10.1039/C3OB42035C
Abstract
An operationally simple approach for the stereoselective tandem synthesis of novel thiazolo fused naphthyridines 5a–o and thienopyridines 8a–e by the reaction of o-alkynylaldehydes with L-cystine methyl ester hydrochloride via Au(III)-catalyzed regioselective 6-endo-dig ring closure under mild reaction conditions is described. It is noteworthy that alkynes bearing an alkyl and a strong electron-withdrawing nitro group successfully afforded the desired products in good yields.
![Graphical abstract: Stereoselective tandem synthesis of thiazolo fused naphthyridines and thienopyridines from o-alkynylaldehydes via Au(iii)-catalyzed regioselective 6-endo-dig ring closure](http://scimg.chem960.com/usr/1/C3OB42035C.jpg)
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Journal Name:Organic & Biomolecular Chemistry
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